An In-depth Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Methyl-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-Methyl-5-nitrobenzaldehyde, identified by the CAS number 107757-06-2 , is an aromatic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a benzaldehyde core substituted with a methyl group at the 3-position and a nitro group at the 5-position, imparts a unique electronic and steric profile that makes it a versatile synthetic intermediate.[1] The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality provides two key handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 3-Methyl-5-nitrobenzaldehyde, with a focus on its relevance to researchers, scientists, and professionals in the field of drug discovery.
Physicochemical Properties
3-Methyl-5-nitrobenzaldehyde typically presents as a yellow to orange crystalline solid with a characteristic aromatic odor.[1] It exhibits good solubility in common organic solvents such as ethanol and ether, while its solubility in water is limited.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 107757-06-2 | [2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (7-9 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl protons (CH₃) will appear as a singlet in the upfield region, likely around 2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde group (around 190 ppm), the aromatic carbons (in the 120-150 ppm range), and the methyl carbon (around 20 ppm). The positions of the aromatic carbon signals will be influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyl-5-nitrobenzaldehyde will be characterized by the following key absorption bands:
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A strong carbonyl (C=O) stretching vibration from the aldehyde group in the region of 1700-1720 cm⁻¹.
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Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
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C-H stretching vibrations of the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region.
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C-H stretching of the aldehyde group, which typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.15 g/mol ). The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and the nitro group (NO₂), providing further confirmation of the structure.
Synthesis of 3-Methyl-5-nitrobenzaldehyde
A plausible and efficient synthetic route to 3-Methyl-5-nitrobenzaldehyde involves the nitration of 3-methylbenzaldehyde. This electrophilic aromatic substitution reaction is directed by the existing substituents on the benzene ring. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The interplay of these directing effects will influence the position of the incoming nitro group.
The synthesis of the related compound, 3-nitrobenzaldehyde, is well-documented and typically involves the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[3][4] A similar protocol can be adapted for the synthesis of 3-Methyl-5-nitrobenzaldehyde.
Caption: Proposed workflow for the synthesis of 3-Methyl-5-nitrobenzaldehyde.
Experimental Protocol (Proposed)
CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
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Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
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Nitration Reaction: Dissolve 3-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. To this solution, add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10-15 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Applications in Drug Development
Nitrobenzaldehyde derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. The aldehyde group provides a reactive site for condensation reactions, such as the formation of Schiff bases, which are known to exhibit a broad spectrum of biological activities.
While specific drugs derived directly from 3-Methyl-5-nitrobenzaldehyde are not extensively documented in publicly available literature, the structural motif is of significant interest in medicinal chemistry. For instance, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, a class of drugs widely used to treat hypertension.[5] It is plausible that 3-Methyl-5-nitrobenzaldehyde could be utilized in a similar fashion to generate novel analogs with potentially improved pharmacological profiles.
Furthermore, various nitrobenzaldehyde derivatives have been investigated for their potential as antimicrobial and anticancer agents.[6] The presence of the nitro group can contribute to the biological activity of these compounds.
Caption: A generalized workflow for the utilization of 3-Methyl-5-nitrobenzaldehyde in drug discovery.
Safety and Handling
As with all nitroaromatic compounds, 3-Methyl-5-nitrobenzaldehyde should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment, are essential. Nitro compounds can be hazardous and may pose environmental risks, so proper disposal procedures must be followed.[1]
Conclusion
3-Methyl-5-nitrobenzaldehyde is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. While specific applications of this particular molecule are still emerging, the well-established utility of related nitrobenzaldehydes in medicinal chemistry underscores its importance as a target for further research and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.
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